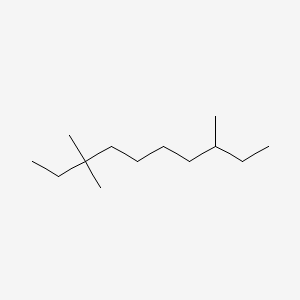

3,3,8-Trimethyldecane

Description

Contextualization of Branched Alkanes in Contemporary Organic Chemistry Research

Branched alkanes are pivotal in the fuel industry, where their structural variations significantly influence combustion properties. The degree of branching in an alkane is directly related to its octane (B31449) rating, a measure of its resistance to knocking or auto-ignition in an internal combustion engine. Highly branched alkanes are desirable components of gasoline, and industrial processes such as catalytic cracking and isomerization are employed to increase their proportion in fuel mixtures. Beyond their role as fuels, branched alkanes serve as important intermediates in the synthesis of a variety of organic compounds and are key components of lubricants.

Importance of Isomeric Specificity in Hydrocarbon Investigations

The subtle differences in the arrangement of atoms between isomers can lead to significant variations in their physical and chemical behaviors. For instance, branched alkanes generally have lower boiling points and melting points than their straight-chain isomers due to reduced surface area, which limits the effectiveness of intermolecular van der Waals forces. ncat.edu The specific placement of branches along the carbon chain also influences the molecule's stability and reactivity.

In analytical chemistry, the separation and identification of individual isomers in complex hydrocarbon mixtures is a significant challenge. Techniques like gas chromatography-mass spectrometry (GC-MS) are essential for resolving and identifying these closely related compounds. um.edu.my The precise identification of isomers is crucial in various applications, including environmental monitoring, food chemistry, and forensic science, as the presence and relative abundance of specific isomers can provide a unique chemical fingerprint.

Rationale for Focused Academic Inquiry into 3,3,8-Trimethyldecane

While this compound may not be as extensively studied as some other hydrocarbons, its identification in various contexts highlights its relevance in specific areas of academic research. Its presence as a volatile organic compound (VOC) in consumer products and its natural occurrence in certain plant species make it a compound of interest.

Focused academic inquiry into this compound can contribute to a deeper understanding of:

Natural Product Chemistry: Its identification in the fern Pteris cretica opens avenues for research into the biosynthetic pathways of branched alkanes in plants and their potential ecological roles. researchgate.netnespurban.edu.au

Analytical Methodology: As a component of complex volatile mixtures, it serves as a marker compound for developing and validating advanced analytical techniques for isomer-specific separation and identification.

Environmental and Food Science: Its detection in commercial products necessitates an understanding of its distribution, potential for human exposure, and sensory properties. iastate.eduacs.org

Overview of Research Trajectories for Alkane Systems

Current research on alkane systems is multifaceted and dynamic. Key trajectories include:

Catalysis: The development of more efficient and selective catalysts for alkane functionalization remains a major goal. This includes catalysts for isomerization, dehydrogenation, and selective oxidation to convert alkanes into more valuable chemicals.

Green Chemistry: There is a growing emphasis on developing sustainable methods for alkane synthesis and processing, including the use of renewable feedstocks and environmentally benign catalysts.

Advanced Analytical Techniques: The ongoing refinement of separation and spectroscopic techniques is enabling the characterization of increasingly complex hydrocarbon mixtures with greater precision. mdpi.comberkeley.edunih.gov This includes the use of multidimensional chromatography and advanced mass spectrometry methods.

Computational Chemistry: Theoretical calculations are playing an increasingly important role in predicting the properties and reactivity of alkanes, aiding in catalyst design and the interpretation of experimental results.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H28 |

| Molecular Weight | 184.36 g/mol |

| CAS Number | 62338-16-3 |

| Boiling Point (Predicted) | Not available |

| Density (Predicted) | Not available |

| Appearance | Colorless liquid (inferred) |

Note: Boiling point and density are predicted values as experimental data is not widely published.

Synthesis and Natural Occurrence

General Synthesis of Branched Alkanes

The synthesis of specific branched alkanes like this compound is typically achieved through multi-step organic synthesis. While a specific documented synthesis for this isomer is not prominent in the literature, general methods for creating branched alkanes include:

Grignard Reactions: The reaction of a Grignard reagent with a ketone or an ester can be used to construct the carbon skeleton of a branched alkane.

Alkylation of Alkenes: The addition of an alkyl group to an alkene, often catalyzed by a strong acid, can lead to the formation of a branched alkane.

Isomerization of n-Alkanes: In industrial settings, straight-chain alkanes can be converted to their branched isomers using catalysts such as platinum on a solid support.

Documented Natural Occurrence

This compound has been identified as a significant constituent in the chloroform (B151607) extract of the fern Pteris cretica. In a study analyzing the bioactive components of this plant, this compound was found to constitute 9.1% of a bioactive sub-fraction. researchgate.netnespurban.edu.au The presence of this compound in a natural source is noteworthy and suggests a biosynthetic pathway for its formation in this plant species.

Spectroscopic Data and Analytical Characterization

The primary method for the identification of this compound in complex mixtures is Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography (GC)

In GC, the retention time of a compound is a key identifier. While a specific Kovats retention index for this compound is not consistently reported across the literature, its elution relative to other hydrocarbons can be used for tentative identification. The retention index is a standardized measure that helps in comparing GC data across different instruments and conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound, like other alkanes, is characterized by a series of fragment ions that are formed upon electron impact. The fragmentation pattern is indicative of the branching structure of the molecule. Key features of the mass spectrum would include the molecular ion peak (m/z 184) and characteristic fragment ions resulting from the cleavage of C-C bonds adjacent to the branching points.

Academic and Industrial Research Context

The academic and industrial interest in this compound is primarily in its role as a component of complex hydrocarbon mixtures.

Identification in Volatile Organic Compound (VOC) Profiles

This compound has been identified as a volatile organic compound emitted from various consumer products. For instance, a study on the chemical emissions from car air fresheners detected this compound among the numerous VOCs released. iastate.edu It has also been identified in the volatile profile of coffee leaf tea. These findings are significant for understanding the chemical composition of everyday products and their potential impact on indoor air quality and sensory perception.

Relevance in Fuel and Chemical Analysis

In the context of fuel science, the detailed characterization of branched alkanes is essential for understanding and predicting fuel performance. The presence of specific isomers like this compound can influence properties such as viscosity and combustion efficiency. Its identification in analyses of aviation fuels underscores the need for robust analytical methods to characterize complex fuel matrices. um.edu.my

Structure

3D Structure

Properties

CAS No. |

62338-16-3 |

|---|---|

Molecular Formula |

C13H28 |

Molecular Weight |

184.36 g/mol |

IUPAC Name |

3,3,8-trimethyldecane |

InChI |

InChI=1S/C13H28/c1-6-12(3)10-8-9-11-13(4,5)7-2/h12H,6-11H2,1-5H3 |

InChI Key |

IWDBBRKPCLWIKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCCCC(C)(C)CC |

Origin of Product |

United States |

Theoretical and Computational Investigations of 3,3,8 Trimethyldecane

Advanced Molecular Modeling Approaches for Alkane Structures

The complexity of even seemingly simple molecules like 3,3,8-Trimethyldecane necessitates the use of advanced molecular modeling techniques. These methods allow for the exploration of molecular behavior in a virtual environment, providing insights that are often difficult or impossible to obtain through experimental means alone. The primary goal of these approaches is to accurately represent the potential energy surface of the molecule, which in turn governs its conformational landscape and dynamic behavior.

For alkanes, molecular mechanics (MM) force fields are a common starting point. These classical models treat atoms as spheres and bonds as springs, allowing for rapid calculation of molecular energies and geometries. Force fields such as MMFF94, OPLS (Optimized Potentials for Liquid Simulations), and AMBER (Assisted Model Building with Energy Refinement) have been parameterized to reproduce experimental data for a wide range of organic molecules, including alkanes. The choice of force field can be critical, as each has its own strengths and weaknesses in describing specific types of molecular interactions.

Beyond static modeling, molecular dynamics (MD) simulations provide a powerful tool for understanding the time-dependent behavior of alkane structures. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the energetic barriers between them. For a molecule like this compound, MD simulations can elucidate the flexibility of the decane (B31447) backbone and the rotational dynamics of the methyl groups.

Conformational Analysis of this compound Isomers

The presence of methyl groups on the decane backbone introduces significant conformational complexity. The various stereoisomers of this compound, arising from the chiral center at the C8 position, further expand the conformational space that must be considered.

A thorough understanding of the conformational preferences of this compound requires a detailed exploration of its potential energy surface (PES). The PES is a multidimensional surface that relates the energy of the molecule to its geometry. Minima on the PES correspond to stable conformers, while saddle points represent transition states between these conformers.

Systematic conformational searches are often employed to identify the low-energy conformers of a molecule. These searches can be performed by systematically rotating around each rotatable bond and calculating the energy of the resulting structure. For a molecule with as many rotatable bonds as this compound, this can be a computationally intensive task. Stochastic methods, such as Monte Carlo simulations, provide a more efficient means of exploring the vast conformational space.

The conformational preferences of this compound are largely dictated by steric hindrance. The two methyl groups at the C3 position create a sterically congested environment, influencing the preferred rotational states of the adjacent C-C bonds. This steric strain can be quantified through computational methods, providing a measure of the energetic penalty associated with certain conformations.

The gauche effect and 1,3-diaxial interactions, concepts originally developed for cyclohexane (B81311) systems, are also relevant in understanding the conformational preferences of branched alkanes. In the case of this compound, the interactions between the methyl groups and the decane backbone will favor conformations that minimize these unfavorable steric clashes. For example, extended or anti-periplanar arrangements of the carbon backbone are generally lower in energy than more compact, gauche-rich conformations.

The table below illustrates a hypothetical comparison of the relative energies of different conformers of this compound, as might be determined through computational analysis.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Dihedral Angle (C7-C8-C9-C10) | Relative Energy (kcal/mol) |

| A | anti (180°) | anti (180°) | 0.00 |

| B | gauche+ (60°) | anti (180°) | 0.95 |

| C | anti (180°) | gauche- (-60°) | 0.92 |

| D | gauche+ (60°) | gauche+ (60°) | 1.85 |

Note: This table is illustrative and based on general principles of alkane conformational analysis. The actual relative energies would require specific quantum chemical calculations.

Quantum Chemical Calculations on Hydrocarbon Frameworks

While molecular mechanics methods are powerful for exploring conformational space, quantum chemical calculations provide a more accurate description of the electronic structure and energetics of molecules. These methods solve the Schrödinger equation for the molecule, providing a fundamental understanding of its properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of organic molecules. DFT methods, such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G*, cc-pVTZ), can provide accurate predictions of molecular geometries, vibrational frequencies, and relative energies of different conformers.

For this compound, DFT calculations can be used to refine the geometries of the low-energy conformers identified through molecular mechanics searches. These calculations can also provide insights into the distribution of electron density within the molecule, highlighting the subtle electronic effects of the methyl groups on the hydrocarbon framework.

The accuracy of computational predictions of molecular geometries has advanced to the point where they can often rival or even exceed the precision of experimental methods, particularly for molecules that are difficult to study experimentally. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide benchmark-quality geometries and energies.

While computationally expensive, these methods can be used to validate the results of more approximate methods like DFT. For a molecule like this compound, a common strategy is to optimize the geometries of the most important conformers at the DFT level and then perform single-point energy calculations using a more accurate method like CCSD(T). This composite approach provides a balance between computational cost and accuracy.

The table below presents a hypothetical comparison of key bond lengths in this compound as predicted by different computational methods.

| Bond | MMFF94 (Å) | B3LYP/6-31G* (Å) | MP2/cc-pVTZ (Å) |

| C3-C(methyl) | 1.54 | 1.55 | 1.54 |

| C3-C4 | 1.55 | 1.56 | 1.55 |

| C8-C(methyl) | 1.54 | 1.54 | 1.53 |

| C-H (average) | 1.10 | 1.09 | 1.09 |

Note: This table is illustrative. The actual bond lengths would be the result of specific computational optimizations.

Molecular Dynamics Simulations for Alkane Behavior

Molecular dynamics (MD) simulations serve as a powerful "computational microscope" for examining the behavior of alkanes. wisconsin.edu By numerically solving the classical equations of motion for a system of atoms and molecules, MD simulations provide a microscopic picture of spatial coordinates and time, offering insights into both equilibrium and transport properties. wisconsin.eduacs.org This is particularly beneficial for studying thermodynamic states that are difficult to access experimentally. acs.org

In the context of alkanes, simulations are crucial for linking molecular architecture to macroscopic properties like viscosity, density, and phase transitions. wisconsin.eduosti.gov The choice of the underlying potential-energy function, or force field, is critical to the accuracy of these simulations. nih.gov Force fields can be broadly categorized into all-atom (AA) models, which explicitly represent every atom, and united-atom (UA) models, which group non-polar hydrogen atoms with the carbon they are attached to, reducing computational cost. nih.govcore.ac.uk

The selection between these models involves a trade-off between computational efficiency and accuracy. While UA models are computationally cheaper, they have been shown to consistently under-predict the viscosity of long-chain linear alkanes, with the discrepancy worsening for longer chains. core.ac.ukmdpi.com AA models are generally considered to provide a better representation of thermodynamic and transport properties. nih.govacs.org

| Model Type | Description | Advantages | Disadvantages | Common Examples |

|---|---|---|---|---|

| All-Atom (AA) | Explicitly models every atom (carbon and hydrogen). core.ac.uk | Higher accuracy for thermodynamic and transport properties, better representation of directional interactions. nih.govacs.org | Higher computational cost. core.ac.uk Can sometimes overestimate melting points. soton.ac.uk | L-OPLS-AA, CHARMM36, COMPASS core.ac.uksoton.ac.uk |

| United-Atom (UA) | Groups non-polar hydrogen atoms with their adjacent carbon into a single interaction site (e.g., CH₂, CH₃). nih.govcore.ac.uk | Significantly reduced computational expense. core.ac.uk Generally accurate for predicting liquid density. mdpi.com | Tends to under-predict viscosity, especially for longer chains. core.ac.ukmdpi.com Can be less accurate for phase transition studies. soton.ac.uk | TraPPE-UA, PYS mdpi.comsoton.ac.uk |

The branching inherent in the structure of this compound is expected to have significant consequences for its bulk properties when compared to its linear isomer, tridecane. MD simulations on various alkane isomers have consistently shown that branching disrupts the efficient packing that linear chains can achieve. researchgate.net This leads to several predictable effects:

Nonequilibrium molecular dynamics (NEMD) simulations are particularly suited for studying these rheological properties. osti.gov Such simulations have shown that at high strain rates, alkanes exhibit power-law shear thinning, and the molecular architecture significantly influences the power-law exponent. osti.gov

| Property | Linear Alkanes (e.g., n-Tridecane) | Branched Alkanes (e.g., this compound) | Supporting Simulation Findings |

|---|---|---|---|

| Viscosity | Lower | Higher | Addition of short branches can lead to a viscosity enhancement of a factor of 2 or more. wisconsin.eduaip.org |

| Density | Higher | Lower | Branching disrupts efficient molecular packing. researchgate.net |

| Molecular Ordering (in confinement) | Tend to form ordered, solid-like layers. researchgate.net | Remain disordered and liquid-like with less pronounced layering. researchgate.net | The amplitude of density oscillations is much smaller for branched alkanes. researchgate.net |

| Shear-Thinning | More pronounced. wisconsin.edu | Weaker. wisconsin.edu | Branched molecules resist alignment with flow. wisconsin.edu |

Synthetic Methodologies for Branched Decanes and Analogues

Contemporary Synthetic Routes to Highly Branched Alkanes

Modern organic synthesis offers a versatile toolbox for the construction of complex acyclic hydrocarbons. These methods are generally applicable to the synthesis of branched decanes.

Alkylation reactions are a cornerstone of alkane synthesis, involving the addition of an alkyl group to a substrate. mt.com In the context of producing branched alkanes, this can be achieved through various means, including the classical Friedel-Crafts reaction, though this is more commonly applied to arenes. mt.comacs.org For the synthesis of aliphatic systems like 3,3,8-trimethyldecane, organometallic reagents are often employed.

One powerful strategy involves the use of organocuprates, also known as Gilman reagents. These reagents can undergo coupling reactions with alkyl halides to form new carbon-carbon bonds, providing a route to unsymmetrical alkanes. libretexts.org For instance, a retrosynthetic analysis of this compound suggests that it could be assembled from smaller, functionalized precursors.

A notable method for synthesizing branched, high-molecular-weight alkanes utilizes the alkylation of 1,3-dithiane (B146892). uiowa.edujst.go.jptandfonline.com This approach involves a three-step process:

Alkylation of 1,3-dithiane with a suitable α,ω-dibromoalkane. jst.go.jp

Bisalkylation of the resulting bis(dithianyl)alkane intermediate with an appropriate 1-bromoalkane. jst.go.jp

Subsequent desulfurization with Raney nickel to yield the final long-chain alkane. jst.go.jp

This method is adaptable for creating mid-chain methylated and symmetrically near-terminal dimethylated long-chain alkanes by selecting the appropriate bromoalkane precursors. uiowa.edujst.go.jp

Cross-coupling reactions are a powerful tool in modern organic synthesis for the formation of C-C bonds. iitk.ac.inbyjus.com Several palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are widely used. iitk.ac.inwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide. iitk.ac.in

The Corey-House synthesis is a classic method for coupling two alkyl groups to form a new carbon-carbon bond, enabling the preparation of unsymmetrical alkanes. libretexts.org This reaction utilizes a lithium diorganocopper reagent (Gilman reagent) which reacts with an alkyl halide. libretexts.org

More recent advancements include the use of nickel-catalyzed cross-coupling of unactivated primary bromides with alkyl organozinc reagents, which can proceed at room temperature. organic-chemistry.org Similarly, cobalt-catalyzed Negishi-type cross-couplings of dialkylzinc reagents with alkyl iodides offer a mild route to construct molecules with sensitive functional groups. organic-chemistry.org

The following table provides a general overview of common coupling reactions applicable to alkane synthesis:

| Coupling Reaction | Reactants | Catalyst/Reagent | Bond Formed |

| Corey-House | Organocuprate (Gilman reagent) + Alkyl halide | None | Alkyl-Alkyl |

| Suzuki | Organoboron compound + Organic halide | Palladium complex | Aryl-Alkyl, Vinyl-Alkyl |

| Stille | Organotin compound + Organic halide | Palladium complex | Aryl-Alkyl, Vinyl-Alkyl |

| Negishi | Organozinc compound + Organic halide | Nickel or Palladium complex | Alkyl-Alkyl |

| Kumada | Grignard reagent + Organic halide | Nickel or Palladium complex | Alkyl-Alkyl |

Stereoselective Synthesis Considerations for Alkane Isomers

The this compound molecule contains a chiral center at the C8 position. Therefore, its synthesis can potentially yield a racemic mixture of two enantiomers. Stereoselective synthesis aims to produce a single stereoisomer preferentially. libguides.com This can be achieved by using chiral starting materials, chiral reagents, or chiral catalysts. ethz.ch

For alkanes, achieving high stereoselectivity can be challenging due to their lack of functional groups that can coordinate to a catalyst. However, methods have been developed for the stereoselective synthesis of related structures. For example, the stereoselective synthesis of whisky lactone isomers has been achieved through the bio-oxidation of diols using Rhodococcus bacteria, demonstrating the potential of biocatalysis in controlling stereochemistry. frontiersin.org

In the context of building the chiral center in this compound, one could envision a strategy involving the asymmetric alkylation of a prochiral ketone followed by reduction and further elaboration. Alternatively, a chiral auxiliary approach could be employed to direct the formation of the desired stereocenter.

Development of Novel Functionalization Strategies for Alkane Derivatives

Alkanes are notoriously unreactive due to their strong, nonpolar C-H bonds. illinois.edu The direct and selective functionalization of these bonds is a significant goal in modern chemistry. rsc.org

Recent advances have focused on catalytic C-H functionalization. rsc.org One approach involves the insertion of a carbene into an unactivated C(sp³)–H bond, which can be catalyzed by transition metals like rhodium and silver. rsc.orgacs.orgfigshare.com This method allows for the introduction of new functional groups directly onto the alkane backbone.

Another strategy is the oxidation of alkanes. acs.org Bioinspired copper(II) complexes have been shown to catalyze the mild oxidation of saturated hydrocarbons to alcohols and ketones, as well as their carboxylation to carboxylic acids. rsc.org These reactions proceed under mild conditions and can exhibit high efficiency. rsc.org

The table below summarizes some modern alkane functionalization techniques:

| Functionalization Method | Reagent/Catalyst | Product Type |

| Carbene Insertion | Diazo compounds / Rh or Ag catalyst | Functionalized Alkanes (e.g., esters) |

| C-H Oxidation | H₂O₂ / Bioinspired Cu(II) catalyst | Alcohols, Ketones |

| C-H Carboxylation | CO/S₂O₈²⁻ / Bioinspired Cu(II) catalyst | Carboxylic Acids |

| Borylation | B₂pin₂ / Rhenium or Iridium catalyst | Alkylboronate esters |

Comparative Analysis of Synthetic Pathways for Branched Hydrocarbons

The choice of a synthetic pathway for a branched hydrocarbon like this compound depends on several factors, including the availability of starting materials, desired stereochemical purity, and scalability.

Grignard and Organolithium-based routes are classic and often effective for constructing the carbon skeleton. They are powerful for C-C bond formation but can be sensitive to functional groups and may require protection-deprotection steps.

Coupling reactions (e.g., Suzuki, Negishi) offer high functional group tolerance and have well-defined catalytic cycles, often providing good yields and selectivity. iitk.ac.inorganic-chemistry.org However, they require the pre-synthesis of organometallic and halide precursors.

Dithiane-based alkylation provides a robust method for building long-chain branched alkanes from smaller fragments. uiowa.edujst.go.jptandfonline.com The use of dithiane as a masked carbonyl group allows for sequential alkylations. The final desulfurization step is typically efficient.

Direct C-H functionalization represents the most atom-economical approach, as it avoids the need for pre-functionalized starting materials. rsc.org While significant progress has been made, achieving high regioselectivity and stereoselectivity in complex molecules remains a challenge. rsc.org

For the specific synthesis of this compound, a convergent approach using a coupling reaction, such as a Negishi or Kumada coupling, between two appropriately substituted fragments would likely be an efficient strategy. For instance, coupling a Grignard reagent derived from 2-bromo-2-methylpropane (B165281) with a chiral halide representing the C4-C10 fragment of the molecule could be a viable route.

Advanced Analytical Approaches for the Characterization of 3,3,8 Trimethyldecane

High-Resolution Chromatographic Techniques for Separation

High-resolution chromatography is fundamental to isolating 3,3,8-trimethyldecane from other structurally similar compounds, a common challenge in the analysis of hydrocarbon-rich samples.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. This technique is particularly advantageous for resolving the numerous isomers present in complex hydrocarbon mixtures. In GC×GC, the effluent from a primary column is subjected to a second, shorter column with a different stationary phase, providing an orthogonal separation mechanism. This results in a structured two-dimensional chromatogram where chemically related compounds, such as different classes of alkanes, group together in distinct regions.

For instance, in the analysis of volatile organic compounds (VOCs) from various sources, GC×GC can effectively separate branched alkanes like this compound from straight-chain and cyclic alkanes, as well as from aromatic hydrocarbons. iastate.edu The enhanced peak capacity and increased sensitivity of GC×GC are crucial for the confident identification of individual components in otherwise unresolvable mixtures.

Advanced Sample Preparation Methodologies for Trace Analysis

The detection of trace levels of this compound often requires pre-concentration steps to increase the analyte concentration to a level amenable to instrumental analysis.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that utilizes a coated fiber to adsorb and concentrate analytes from a sample matrix. epa.gov For volatile compounds like this compound, headspace SPME is particularly effective. In this method, the fiber is exposed to the vapor phase above a liquid or solid sample, allowing for the selective extraction of volatile and semi-volatile organic compounds. iastate.eduepa.gov The adsorbed analytes are then thermally desorbed directly into the GC injector for analysis. This technique has been successfully applied to the analysis of volatile impurities in various matrices. iastate.edu

Headspace Techniques: Headspace analysis involves the sampling and injection of the vapor phase in equilibrium with a solid or liquid sample. nespurban.edu.au This method is ideal for the analysis of volatile branched alkanes like this compound in diverse samples, including consumer products and environmental samples. nespurban.edu.au By analyzing the headspace, non-volatile matrix components are left behind, reducing the potential for instrument contamination and interference. The combination of headspace sampling with GC-MS provides a powerful tool for the identification of volatile organic compounds.

Mass Spectrometric Strategies for Structural Elucidation of Branched Alkanes

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of hydrocarbons, providing information on molecular weight and fragmentation patterns that are characteristic of specific isomers.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the fragmentation pathways of ions. In MS/MS, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This process provides detailed structural information that can help differentiate between isomeric compounds.

For branched alkanes, fragmentation is favored at the branching points due to the increased stability of the resulting tertiary carbocations. whitman.edu The mass spectrum of a branched alkane is typically characterized by a less prominent molecular ion peak compared to its straight-chain counterpart and a series of fragment ions corresponding to the loss of alkyl radicals. whitman.edumsu.edu While specific MS/MS studies on this compound are not widely published, the general principles of alkane fragmentation can be applied. The analysis of fragmentation patterns is crucial for distinguishing between different isomers of tridecane. nih.gov

Table 1: Common Fragmentation Patterns in Branched Alkanes

| Observation | Interpretation | Reference |

| Weak or absent molecular ion | Highly branched compounds show greater fragmentation. | whitman.edumsu.edu |

| Prominent peaks at CnH2n+1 | Characteristic of alkanes, but the smooth exponential decay seen in straight-chain alkanes is absent. | whitman.edu |

| Enhanced fragmentation at branching points | Leads to the formation of more stable secondary and tertiary carbocations. | whitman.eduscribd.com |

| Prominent C4H9+ peak (m/z 57) | Often the base peak in the absence of other functional groups. | whitman.edu |

High-Resolution Mass Spectrometry (HRMS) in Hydrocarbon Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This capability is invaluable in hydrocarbon analysis for confirming the identity of a compound and distinguishing it from others with the same nominal mass but different elemental formulas. researchgate.net For example, HRMS can differentiate between an alkane fragment and an oxygen-containing fragment that may have the same nominal mass. This level of precision is critical in complex mixture analysis where isobaric interferences are common. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon skeleton of a molecule. While GC-MS is more commonly used for the analysis of volatile hydrocarbons due to its higher sensitivity, NMR can provide unambiguous structural information, especially when dealing with isolated or pure compounds.

Integration of Multi-Omics Data in Hydrocarbon Analysis (e.g., Untargeted Metabolomics Approaches)

The analysis of hydrocarbons, particularly in the context of environmental contamination and bioremediation, is increasingly benefiting from multi-omics approaches. nih.govfrontiersin.orgescholarship.org This strategy integrates data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of the interactions between hydrocarbons and biological systems. acs.orgnih.gov For a compound like this compound present in a contaminated site, a multi-omics approach can elucidate the metabolic pathways involved in its degradation and identify the microorganisms responsible. frontiersin.orgnih.gov

Untargeted metabolomics, a key component of this integrated approach, aims to comprehensively measure all detectable low-molecular-weight metabolites in a biological sample without prior bias. rsc.orgasm.org When applied to microbial communities exposed to hydrocarbon mixtures, techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can profile a wide array of metabolites. rsc.orgnih.govresearchgate.net This allows researchers to identify novel breakdown products and metabolic intermediates that result from the microbial consumption of hydrocarbons like branched alkanes. frontiersin.orgnih.gov

For instance, in studies of hydrocarbon-degrading microbes, untargeted metabolomics has revealed the production of hydroxylated fatty acids and carboxylated benzene (B151609) derivatives as intermediates in hydrocarbon metabolism. frontiersin.org By integrating this metabolomic data with transcriptomic data (the study of all RNA molecules), researchers can link the observed metabolites to the expression of specific genes. nih.govfrontiersin.org For example, an upregulation of genes encoding for alkane-degrading enzymes, such as alkane monooxygenases, in the presence of a hydrocarbon mixture containing this compound would provide strong evidence of their role in its biodegradation pathway. nih.govnih.gov This integrated analysis provides a more complete picture, from the genetic potential and gene expression of the microbes to the actual metabolic functions being performed. escholarship.org

The table below illustrates how multi-omics data can be integrated to understand the bioremediation of a complex hydrocarbon mixture that includes this compound.

Table 1: Illustrative Integration of Multi-Omics Data for Hydrocarbon Biodegradation Analysis

| Omics Layer | Analytical Technique | Key Finding/Data Point | Inferred Biological Role in Hydrocarbon Degradation |

|---|---|---|---|

| Metagenomics | 16S rRNA Sequencing | Identification of microbial genera like Pseudomonas and Rhodococcus. nih.gov | Presence of known hydrocarbon-degrading bacteria. nih.gov |

| Transcriptomics | RNA-Seq | Upregulation of genes for Alkane monooxygenase (alkB) and Cytochrome P450 enzymes. | Active transcription of genes required for the initial oxidation of alkanes and aromatic compounds. |

| Proteomics | LC-MS/MS | Increased abundance of Alkyl-succinate synthase (AssA) proteins. nih.gov | Evidence of active anaerobic alkane degradation pathways. nih.gov |

| Untargeted Metabolomics | GC-MS | Detection of long-chain fatty acids and dicarboxylic acids. | Identification of downstream metabolites resulting from the breakdown of alkanes like this compound. |

This multi-faceted approach is crucial for moving beyond simple compositional analysis to a functional understanding of how complex hydrocarbon mixtures, including specific isomers like this compound, behave and are transformed in biological and environmental systems. frontiersin.org

Chemometric and Statistical Methods for Data Interpretation in Complex Analytical Studies

The analysis of complex hydrocarbon mixtures using modern instrumentation such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) generates vast and intricate datasets. acs.orgdmu.dk Extracting meaningful chemical information from this data, such as the identification and quantification of this compound among hundreds of other isomers, is often impossible without the use of advanced chemometric and statistical methods. researchgate.netnih.gov These methods are designed to handle high-dimensional data, resolve overlapping signals, and identify underlying patterns. dmu.dkresearchgate.net

Principal Component Analysis (PCA) is a widely used exploratory technique that reduces the dimensionality of complex datasets. acs.orgredalyc.org In hydrocarbon analysis, PCA can be applied to chromatographic data to classify samples based on their chemical fingerprints. acs.orgbrjac.com.br For example, crude oil samples from different reservoirs can be distinguished based on subtle variations in their branched alkane content, which would be reflected in the PCA scores plot. acs.org

Multivariate Curve Resolution (MCR) methods, particularly MCR-Alternating Least Squares (MCR-ALS), are powerful tools for mathematically separating co-eluting or overlapping peaks in a chromatogram. nih.govresearchgate.netnih.gov In a complex mixture, it is highly probable that this compound would co-elute with other C13 isomers. MCR-ALS can deconvolve the mixed signal into the "pure" elution profiles and mass spectra of the individual components, enabling their identification and quantification even when chromatographic separation is incomplete. researchgate.netnih.gov This significantly enhances the information that can be extracted from a single GC-MS run. nih.gov

Parallel Factor Analysis (PARAFAC) is another multi-way decomposition method often used for analyzing data from techniques like fluorescence excitation-emission matrix (EEM) spectroscopy or GC-MS. researchgate.netleidenuniv.nloregonstate.edu It can be used to identify and quantify fluorescent polycyclic aromatic hydrocarbons (PAHs) in mixtures or to deconvolve complex GC-MS data by modeling the underlying factors corresponding to individual chemical components. leidenuniv.nlresearchgate.net

These statistical tools are indispensable for modern hydrocarbon analysis, providing the means to manage data complexity and extract accurate, reliable information.

Table 2: Application of Chemometric Methods in Hydrocarbon Analysis

| Chemometric Method | Primary Purpose | Typical Application in Hydrocarbon Analysis | Reference |

|---|---|---|---|

| Principal Component Analysis (PCA) | Data reduction, pattern recognition, and sample classification. | Classifying crude oils by source; identifying compositional differences between fuel batches. | acs.orgacs.org |

| Multivariate Curve Resolution - Alternating Least Squares (MCR-ALS) | Deconvolution of co-eluting peaks; extraction of pure component profiles. | Quantifying individual isomers (e.g., PAHs, alkanes) in complex environmental or fuel samples without complete chromatographic separation. | nih.govresearchgate.netnih.gov |

| Parallel Factor Analysis (PARAFAC) | Decomposition of multi-way data into constituent profiles. | Identifying and quantifying fluorescent PAHs in water samples; deconvoluting GC-MS data from fuel analysis. | dmu.dkresearchgate.netleidenuniv.nl |

| Partial Least Squares (PLS) Regression | Multivariate calibration; predicting properties from spectral/chromatographic data. | Predicting fuel properties (e.g., total acid number) from GCxGC or FT-ICR MS data. | oregonstate.educopernicus.org |

To illustrate the utility of PCA, consider a hypothetical study comparing three diesel fuel samples based on their hydrocarbon class composition. PCA would transform the multidimensional data (relative percentages of each class) into principal components (PCs), with the first few PCs capturing the most variance. A scores plot of PC1 vs. PC2 could reveal distinct clustering, as shown in the hypothetical data below.

Table 3: Hypothetical PCA Scores for Diesel Sample Classification Based on Hydrocarbon Composition

| Sample ID | Source/Type | Principal Component 1 (PC1) Score (relates to Aromatic/Alkane ratio) | Principal Component 2 (PC2) Score (relates to Branched/Linear Alkane ratio) |

|---|---|---|---|

| Diesel_A | Standard Diesel | -1.54 | -0.89 |

| Diesel_B | Biodiesel Blend | 2.31 | -0.55 |

| Diesel_C | High-Paraffin Diesel | -0.77 | 1.44 |

Biogeochemical and Environmental Occurrence of 3,3,8 Trimethyldecane

Natural Abundance and Distribution in Biological Matrices

The branched alkane 3,3,8-Trimethyldecane has been identified as a volatile organic compound (VOC) in a variety of biological matrices, ranging from plants and fermented foods to human samples. Its presence suggests diverse origins, including endogenous metabolic processes and exogenous environmental exposure.

Detection in Fungal and Plant Volatile Profiles

Research has documented the presence of this compound in the volatile profiles of several plant species and fermented products. In a study analyzing the volatile compounds of Cheonggukjang, a traditional Korean fermented soybean food, this compound was detected, highlighting its production during the fermentation process by microorganisms such as Bacillus subtilis.

The compound is also a notable component of certain plants. An analysis of the fern Pteris cretica L. identified this compound as a major constituent, accounting for 9.1% of the compounds in a bioactive chloroform (B151607) extract. researchgate.netresearchgate.net Similarly, it has been found in the volatile profile of the onion Allium fistulosum L. variety Pereirana.

| Source Organism/Product | Matrix | Finding | Reference |

|---|---|---|---|

| Pteris cretica L. (Fern) | Chloroform Extract | Major constituent (9.1%) | researchgate.netresearchgate.net |

| Allium fistulosum L. (Onion) | Volatile Profile | Detected | |

| Cheonggukjang (Fermented Soybeans) | Volatile Profile | Detected |

Occurrence in Human Exhaled Breath and Other Biological Samples

While a range of volatile organic compounds are studied as potential biomarkers in human breath, the specific presence of this compound is not as widely documented as some other alkanes. However, its isomers have been noted in diagnostic studies. For instance, 2,6,8-trimethyldecane (B1199641) has been investigated as part of a potential biomarker cluster for Type 2 Diabetes. Further research is required to ascertain the presence and significance of this compound specifically in exhaled breath. The compound has been identified in the headspace of vodka, a consumable product, indicating a potential route of exogenous exposure. iastate.edu

Presence in Environmental Samples (e.g., breast milk)

This compound has been identified as one of over 350 contaminants found in human breast milk. Breast milk, while being the optimal source of nutrition for infants, can accumulate lipophilic (fat-soluble) compounds from the mother's environment and diet. The presence of this alkane in breast milk indicates maternal exposure from environmental sources.

| Sample Type | Matrix Type | Finding | Reference |

|---|---|---|---|

| Human Breast Milk | Biological | Detected as an environmental contaminant | |

| Vodka | Consumable Product | Detected in headspace volatiles | iastate.edu |

Environmental Presence in Atmospheric and Aquatic Systems

Data from environmental monitoring indicates the presence of this compound in various environmental compartments, primarily as a result of anthropogenic activities. It has been listed as a chemical compound relevant to environmental impact assessments for industrial projects, such as in-situ oil sands operations, where it is considered a potential component of atmospheric emissions. alberta.caalberta.ca Its inclusion in the U.S. Environmental Protection Agency (EPA) lists of chemical substances for monitoring further indicates its relevance as an environmental compound. epa.govepa.gov The compound's physical properties as a volatile organic compound (VOC) facilitate its transport in the atmosphere. While specific concentrations in ambient air or aquatic systems are not widely reported in general literature, its identification in project-specific chemical inventories suggests it is monitored in industrial settings.

Role in Complex Environmental Mixtures and Source Apportionment Studies

This compound is a component of complex hydrocarbon mixtures, most notably aviation fuels. ncat.edu Its presence in such fuels means it can serve as a chemical marker in environmental forensics and source apportionment studies, which aim to identify the origins of pollution. For example, the detection of this compound in soil, water, or air samples could suggest contamination from aviation fuel spills or emissions.

In broader environmental risk assessments, individual chemicals like this compound are often part of a large inventory of compounds evaluated for their potential impact on human health and the environment. alberta.ca In these contexts, the presence and concentration of a suite of such compounds are used to model exposure and characterize risks from industrial emissions or chemical spills.

Chemical Reactivity and Transformation Pathways of Branched Alkanes Including 3,3,8 Trimethyldecane

Mechanistic Studies of Alkane Functionalization Reactions

The conversion of unreactive alkanes into more valuable functionalized molecules is a central goal in modern chemistry. rsc.org This process, known as alkane functionalization, involves the cleavage of a C-H bond and the formation of a new bond, typically a C-C, C-O, or C-N bond. nih.gov Due to the high bond dissociation energies of C-H bonds, these reactions are challenging and often require metal catalysts or highly reactive reagents. wikipedia.org For branched alkanes, the presence of various types of C-H bonds (primary, secondary, and tertiary) makes regioselectivity a key issue. rsc.orgtutorchase.com

Several mechanistic pathways have been identified for alkane functionalization:

Radical-Initiated C-H Functionalization: This mechanism involves the abstraction of a hydrogen atom by a highly reactive radical species to form an alkyl radical. This intermediate can then react further to form the functionalized product. The stability of the resulting alkyl radical generally dictates the regioselectivity, following the order: tertiary > secondary > primary. youtube.com

Carbene or Nitrene Insertion: In this pathway, a highly reactive carbene or nitrene species inserts directly into a C-H bond. researchgate.net This reaction is often catalyzed by transition metals, and the steric and electronic properties of the catalyst can influence the regioselectivity of the insertion. acs.org

Transition-Metal-Catalyzed C-H Bond Activation: This is a broad category of reactions where a transition metal complex directly interacts with and cleaves a C-H bond. wikipedia.org Several distinct mechanisms fall under this category, including:

Oxidative Addition: The metal center inserts into the C-H bond, leading to an increase in its oxidation state. nih.gov

σ-Bond Metathesis: This is a concerted process where the C-H bond is cleaved, and a new bond is formed with the metal complex without a change in the metal's oxidation state. nih.gov

1,2-Addition: The C-H bond adds across a metal-ligand multiple bond. nih.gov

Electrophilic Activation: An electrophilic metal center withdraws electron density from the C-H bond, facilitating its cleavage. nih.gov

The choice of catalyst and reaction conditions is crucial for controlling which C-H bond in a complex molecule like 3,3,8-trimethyldecane is functionalized. For instance, some catalytic systems show a preference for terminal C-H bonds, while others favor the weaker tertiary C-H bonds. wikipedia.org

Investigation of Oxidation Pathways of Branched Alkanes

The oxidation of alkanes is a critical process in both combustion and chemical synthesis. Branched alkanes generally tend to oxidize more readily than their linear isomers due to the presence of weaker tertiary C-H bonds. studysmarter.co.uk The oxidation process can proceed through various pathways, leading to a range of oxygenated products such as alcohols, ketones, and carboxylic acids. libretexts.org

Catalytic oxidation offers a more controlled approach to alkane functionalization, allowing for the selective formation of specific products under milder conditions. studysmarter.co.uk For example, catalysts based on platinum supported on ceria (Pt/CeO2) have been studied for the total oxidation of alkanes like n-decane. nih.gov The reactivity in such systems is influenced by the alkane's structure and the catalyst's properties. nih.gov

The general "oxidation ladder" for alkanes proceeds from the alkane to an alcohol, then to an aldehyde or ketone, and finally to a carboxylic acid. libretexts.org The specific products formed depend on the oxidant, the catalyst, and the reaction conditions.

| Factor | Influence on Oxidation Rate and Selectivity | Example |

|---|---|---|

| Alkane Structure | Branched alkanes oxidize faster than linear alkanes due to weaker tertiary C-H bonds. studysmarter.co.uk | Isobutane oxidizes more readily than n-butane. |

| Temperature | Higher temperatures generally increase the rate of oxidation. studysmarter.co.uk | Combustion occurs at high temperatures, leading to complete oxidation to CO2 and H2O. |

| Oxygen Concentration | Higher oxygen concentrations favor more complete oxidation. studysmarter.co.uk | Limited oxygen can lead to the formation of partially oxidized products like carbon monoxide. |

| Catalyst | Catalysts can enable oxidation at lower temperatures and control product selectivity. studysmarter.co.uk | Pt/CeO2 can be used for the total oxidation of alkanes. nih.gov |

Substitution Reaction Mechanisms and Selectivity in Trimethyldecane Analogues

Substitution reactions are a primary way to introduce functionality into alkanes. The most common type is free-radical halogenation, where a hydrogen atom is replaced by a halogen. studysmarter.co.uk This reaction typically proceeds via a three-step chain mechanism: initiation, propagation, and termination. tutorchase.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl2 or Br2) into two halogen radicals, usually by UV light or heat. tutorchase.com

Propagation: A halogen radical abstracts a hydrogen atom from the alkane to form an alkyl radical and a hydrogen halide. The alkyl radical then reacts with another halogen molecule to produce the haloalkane and a new halogen radical, which continues the chain. tutorchase.com

Termination: The chain reaction is terminated when two radicals combine. tutorchase.com

The regioselectivity of this reaction is determined by the stability of the intermediate alkyl radical. For branched alkanes like this compound, there are primary, secondary, and tertiary hydrogens. The stability of the corresponding radicals follows the order: tertiary > secondary > primary. Consequently, the halogen atom will preferentially substitute a tertiary hydrogen. youtube.com

Bromination is more selective than chlorination. This is because the hydrogen abstraction step is endothermic for bromine, making the transition state more product-like (later transition state), thus reflecting the stability of the radical formed more significantly. In contrast, this step is exothermic for chlorine, leading to a less selective, more reactive radical. missouri.eduquora.com

| C-H Bond Type | Relative Rate of Chlorination (at 25°C) | Relative Rate of Bromination (at 125°C) | Radical Stability |

|---|---|---|---|

| Primary (1°) | 1 | 1 | Least Stable |

| Secondary (2°) | 3.9 | 82 | More Stable |

| Tertiary (3°) | 5.2 | 1640 | Most Stable |

Note: Relative rates are approximate and can vary with conditions.

For a molecule like this compound, bromination would show a very high preference for substitution at the C-8 position, which is the sole tertiary hydrogen. Chlorination would also favor this position but would produce a more significant mixture of isomers.

Thermal Cracking and Pyrolysis of Branched Hydrocarbons

Thermal cracking, or pyrolysis, is a process used to break down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline components and alkenes. quora.com This is achieved by subjecting the hydrocarbons to high temperatures (typically 450°C to 900°C) and pressures. youtube.com The process proceeds through a free-radical chain mechanism where C-C bonds are homolytically cleaved to form smaller alkyl radicals, which then undergo further reactions like β-scission and hydrogen abstraction. researchgate.net

Catalytic Transformations of Alkane Feedstocks

The use of catalysts can significantly improve the efficiency and selectivity of alkane transformations, allowing reactions to occur at lower temperatures and pressures compared to thermal methods.

Catalytic Cracking: This is a cornerstone of modern petroleum refining. It typically employs solid acid catalysts, most commonly zeolites. docbrown.info Zeolites are microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites. scienomics.comnih.gov The mechanism involves the formation of carbocation intermediates, which can undergo rearrangements (isomerization), β-scission (cracking), and hydrogen transfer reactions. Unlike thermal cracking, which produces a high proportion of alkenes, catalytic cracking yields a higher percentage of branched alkanes, which are desirable components for high-octane gasoline. youtube.comdocbrown.info The shape-selective nature of zeolites can also influence the product distribution, favoring the formation of molecules that can fit within the catalyst's pores. docbrown.info

Other Catalytic Transformations:

Dehydrogenation: Catalysts, often based on platinum or chromium, can be used to remove hydrogen from alkanes to produce alkenes. This is a key industrial process for the production of light olefins.

Alkylation: Light alkanes and alkenes are combined in the presence of a strong acid catalyst (like sulfuric acid, hydrofluoric acid, or solid acids) to produce highly branched, high-octane alkanes known as alkylate. nih.gov

Isomerization: Linear alkanes can be converted into their branched isomers over catalysts like platinum on chlorinated alumina. This is another process used to increase the octane (B31449) number of gasoline.

Aromatization: Under certain catalytic conditions, alkanes can be converted into aromatic compounds like benzene (B151609), toluene, and xylenes. nih.gov

These catalytic processes are essential for converting raw alkane feedstocks from crude oil and natural gas into the vast array of fuels and chemical intermediates that modern society relies on.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3,3,8-Trimethyldecane

This compound, a branched-chain alkane with the chemical formula C₁₃H₂₈, represents a specific isomer within the vast family of hydrocarbons. nih.govnih.gov Its structure consists of a ten-carbon decane (B31447) backbone with three methyl group substitutions: two at the third carbon position and one at the eighth. nih.govnih.gov While not as extensively studied as some of its linear or more commercially significant branched isomers, this compound serves as a valuable subject for understanding the fundamental principles of organic chemistry, from synthesis and spectroscopic analysis to the influence of molecular structure on physical properties.

The synthesis of specific branched alkanes like this compound presents a challenge in achieving high regioselectivity to avoid the formation of other isomers. General methods for synthesizing branched alkanes include isomerization and catalytic cracking of larger hydrocarbons. libretexts.orglookchem.com Isomerization processes, often employing catalysts like platinum on a support, aim to rearrange the carbon skeleton of linear alkanes into more branched structures. colorado.edu Catalytic cracking, on the other hand, breaks down large hydrocarbon molecules into smaller, more valuable ones, including branched alkanes. technion.ac.il For a targeted synthesis of a specific isomer like this compound, methods involving Grignard reagents or the alkylation of pre-functionalized intermediates are often considered, though detailed experimental procedures for this specific compound are not widely published. The synthesis of a related isomer, 2,6,8-trimethyldecane (B1199641), has been described through the alkylation of decane with methylating agents in the presence of a strong base. evitachem.com

The academic interest in this compound also extends to its role as a potential biomarker in geochemistry. Branched alkanes are found in petroleum and sedimentary rock, and their specific structures can provide insights into the biological origins and thermal history of the organic matter. researchgate.netfrontiersin.org The presence and relative abundance of specific isomers can be indicative of the types of organisms present in ancient environments. frontiersin.org

Identification of Key Challenges in Branched Alkane Research

The study of branched alkanes, including this compound, is accompanied by several key challenges that researchers actively seek to address.

A primary hurdle is the selective synthesis of a single, desired isomer. The similar reactivity of C-H bonds in alkanes makes it difficult to direct functionalization to a specific position, often leading to a mixture of products that are challenging to separate. technion.ac.ilnih.govrsc.org Achieving high yields of a specific branched alkane without significant side products remains a significant synthetic challenge. nih.gov

Another major difficulty lies in the separation and purification of branched alkane isomers. Due to their similar physical properties, such as boiling points, separating a target isomer from a complex mixture of other isomers can be a formidable task, often requiring sophisticated and costly purification techniques.

Furthermore, the functionalization of alkanes for downstream applications is inherently difficult due to their chemical inertness. technion.ac.il Developing catalytic systems that can selectively activate specific C-H bonds in branched alkanes to introduce functional groups is an ongoing area of intensive research. nih.govrsc.org

Finally, a comprehensive understanding of the structure-property relationships for a vast number of possible isomers is still developing. Predicting the physical and chemical properties of a specific branched alkane based on its structure is a complex task that relies on a combination of experimental data and computational modeling.

Emerging Methodologies and Techniques for Future Investigations

To overcome the challenges in branched alkane research, scientists are continuously developing and applying emerging methodologies and analytical techniques.

In the realm of synthesis, the development of advanced catalytic systems is paramount. This includes the design of shape-selective zeolites and other microporous materials that can control the access of reactants to the active sites, thereby favoring the formation of specific isomers. technion.ac.il Research into organometallic catalysts for selective C-H bond activation also holds significant promise for more controlled alkane functionalization. nih.govrsc.org

For analysis and characterization, comprehensive two-dimensional gas chromatography (GCxGC) has emerged as a powerful tool for separating complex hydrocarbon mixtures with much higher resolution than conventional GC. numberanalytics.com This technique is particularly valuable for resolving co-eluting isomers in petroleum and environmental samples. numberanalytics.com In spectroscopy, advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY), are being employed to provide detailed structural information on branched alkanes in complex mixtures. epfl.chsigmaaldrich.com

Computational chemistry and molecular modeling are also playing an increasingly important role. numberanalytics.com These methods allow for the prediction of physical properties, spectroscopic data, and reaction pathways for branched alkanes, aiding in the interpretation of experimental results and guiding the design of new synthetic strategies. numberanalytics.com

Prospective Areas for Interdisciplinary Research involving this compound

The study of this compound and other branched alkanes offers numerous opportunities for interdisciplinary research, bridging chemistry with other scientific fields.

In geochemistry and astrobiology , the analysis of branched alkanes as biomarkers in terrestrial and extraterrestrial samples can provide crucial information about past and present life. colorado.edugeoscienceworld.orgpsu.edu The distribution and isotopic composition of specific isomers can serve as biosignatures, helping to reconstruct ancient ecosystems and search for signs of life beyond Earth. geoscienceworld.orgpsu.edupsu.edu

In materials science , branched alkanes can be utilized as model compounds to study the behavior of fluids and lubricants under various conditions. Understanding how branching affects properties like viscosity and thermal stability is essential for designing high-performance lubricants and other functional fluids. lookchem.com

The field of petrochemistry and fuel technology continues to be a major driver for branched alkane research. petrochemexpert.comjohncrane.comyoutube.comacs.org The development of more efficient and selective methods for producing high-octane branched alkanes from various feedstocks, including biomass, is a key area of future research aimed at improving fuel quality and sustainability. biofueljournal.combiofueljournal.comresearchgate.net

Finally, the development of new analytical and data science techniques for handling the vast and complex datasets generated from the analysis of hydrocarbon mixtures presents another avenue for interdisciplinary collaboration. numberanalytics.com Machine learning and other computational tools can be leveraged to identify patterns and correlations in large datasets, leading to a deeper understanding of the composition and properties of complex hydrocarbon systems. numberanalytics.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.